molecular formula C14H9Cl B050491 2-Chloroanthracene CAS No. 17135-78-3

2-Chloroanthracene

Cat. No. B050491
Key on ui cas rn: 17135-78-3
M. Wt: 212.67 g/mol
InChI Key: OWFINXQLBMJDJQ-UHFFFAOYSA-N
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Patent
US05719166

Procedure details

A stirred suspension of 2-chloroanthraquinone (1260 g, 5.19 moles) in concentrated ammonium hydroxide (7.5 L) and water (2.5 L) was warmed to 40° C. Zinc dust (845 g, 12.93 moles) was added in one portion, changing the color to deep red. The mixture was stirred for 45 min at 50° C., then cautiously treated with a second portion of zinc dust (845 g). After the addition, the stirred mixture was heated gradually over 3 h to 90° C., then maintained at 90°-95° C. for 2 h (red color dissipated). TLC analysis [silica gel/hexane:methylene chloride (3:1)] showed complete conversion of the anthraquinone (Rf =0.35) to the desired anthracene (Rf =0.80). The reaction mixture was stirred overnight as it cooled to room temperature. The cooled mixture was treated with methylene chloride (4 L), stirred for 2 h, then filtered through Celite to remove the excess zinc. The filter cake was washed with methylene chloride (6×1 L). The methylene chloride layer was separated from the aqueous, then treated with 6N hydrochloric acid (3 L) and stirred for 2 h. A first crop of 2-chloroanthracene was collected by filtration and washed with water (4×1 L). Vacuum drying afforded a light yellow crystalline product weighing 804.6 g (mp 220°-221° C.). The methylene chloride portion of the filtrate was concentrated in vacuo to 10% of its original volume. This produced an additional 158.5 g of the desired compound for a total yield of 963.1 g (87.2%). 1H NMR (CDCl3): δ8.39 (s, 1H), 8.30 (s,1H), 7.96 (s, 4H), 7.49 (s, 2H), 7.36 (d, J=8.7 Hz, 1H).
Quantity
1260 g
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
solvent
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4 L
Type
reactant
Reaction Step Five
Name
Quantity
845 g
Type
catalyst
Reaction Step Six
Name
Quantity
845 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:13]2[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5](=O)[C:4]=2[CH:3]=1.C(Cl)Cl.C1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1.C1C2C(=CC3C(C=2)=CC=CC=3)C=CC=1>[OH-].[NH4+].O.[Zn]>[Cl:1][C:2]1[CH:15]=[CH:14][C:13]2[C:4](=[CH:5][C:6]3[C:11]([CH:12]=2)=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
1260 g
Type
reactant
Smiles
ClC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
Name
Quantity
7.5 L
Type
solvent
Smiles
[OH-].[NH4+]
Name
Quantity
2.5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC3=CC=CC=C3C=C12
Step Five
Name
Quantity
4 L
Type
reactant
Smiles
C(Cl)Cl
Step Six
Name
Quantity
845 g
Type
catalyst
Smiles
[Zn]
Step Seven
Name
Quantity
845 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 45 min at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the stirred mixture was heated gradually over 3 h to 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 90°-95° C. for 2 h (red color dissipated)
Duration
2 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight as it
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
to remove the excess zinc
WASH
Type
WASH
Details
The filter cake was washed with methylene chloride (6×1 L)
CUSTOM
Type
CUSTOM
Details
The methylene chloride layer was separated from the aqueous,
ADDITION
Type
ADDITION
Details
then treated with 6N hydrochloric acid (3 L)
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
A first crop of 2-chloroanthracene was collected by filtration
WASH
Type
WASH
Details
washed with water (4×1 L)
CUSTOM
Type
CUSTOM
Details
Vacuum drying
CUSTOM
Type
CUSTOM
Details
afforded a light yellow crystalline product
CONCENTRATION
Type
CONCENTRATION
Details
The methylene chloride portion of the filtrate was concentrated in vacuo to 10% of its original volume

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=CC2=CC3=CC=CC=C3C=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 158.5 g
YIELD: CALCULATEDPERCENTYIELD 14.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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